4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a pyrido[3,2-d]pyrimidine core with an ethoxy group at position 4 and a quinolin-3-yl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-ethoxy-2-aminopyrimidine with 3-quinolinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Quinoline derivatives: Compounds with a quinoline moiety are known for their antimicrobial and anticancer properties.
Uniqueness
4-Ethoxy-6-(quinolin-3-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both the ethoxy and quinolin-3-yl groups enhances its potential as a versatile compound in medicinal chemistry .
Properties
CAS No. |
917759-80-9 |
---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-ethoxy-6-quinolin-3-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H15N5O/c1-2-24-17-16-15(22-18(19)23-17)8-7-14(21-16)12-9-11-5-3-4-6-13(11)20-10-12/h3-10H,2H2,1H3,(H2,19,22,23) |
InChI Key |
HWNJWLARHFZYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC4=CC=CC=C4N=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.